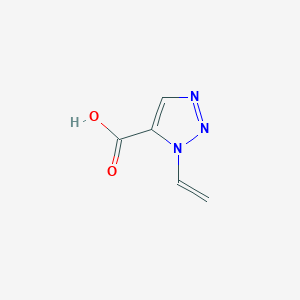

3-Ethenyltriazole-4-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Ethenyltriazole-4-carboxylic acid is a versatile chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. The unique structure of this compound allows it to participate in a variety of chemical reactions and makes it useful in numerous scientific research applications, including drug discovery, catalysis, and material synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethenyltriazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of ethenyl azide with ethyl diazoacetate, followed by hydrolysis to yield the desired carboxylic acid. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like copper(I) iodide to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product. The use of environmentally friendly solvents and catalysts is also emphasized to minimize waste and reduce environmental impact .

Analyse Chemischer Reaktionen

Esterification and Amide Formation

The carboxylic acid group undergoes classic nucleophilic acyl substitution reactions. For example:

-

Esterification with alcohols under acid catalysis (e.g., H<sub>2</sub>SO<sub>4</sub>) yields triazole-4-carboxylates .

-

Amidation with amines in the presence of coupling agents (e.g., DCC) produces triazole-4-carboxamides .

Example Reaction:

3-Ethenyltriazole-4-carboxylic acid+R-OHH+3-Ethenyltriazole-4-carboxylate+H2O

Key Data:

| Reaction Type | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Esterification | H<sub>2</sub>SO<sub>4</sub>, reflux | 75–90 | |

| Amidation | DCC, RT | 60–80 |

Acid-Base Reactions

The carboxylic acid group (pK<sub>a</sub> ~4–5) forms salts with bases:

R-COOH+NaOH→R-COO−Na++H2O

Triazole salts exhibit enhanced solubility in polar solvents, facilitating further functionalization .

Notable Example:

Reduction Reactions

Challenges:

Cycloadditions and Tautomerism

The triazole ring and ethenyl group participate in regioselective cycloadditions:

-

Diels-Alder Reactions : The ethenyl group acts as a dienophile in [4+2] cycloadditions with conjugated dienes .

-

Tautomerism : The compound may exist in equilibrium between open-chain and cyclic hemiacetal forms, influencing reactivity (Fig. 1) .

Figure 1: Proposed Tautomerism

textOpen-chain aldehyde form ⇌ Cyclic hemiacetal form

Supported by NMR studies of analogous triazole-carboxylic acids .

Derivatization via Click Chemistry

The triazole ring itself can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling modular functionalization:

Alkyne+AzideCu(I)Triazole

Post-synthetic modifications include:

Case Study:

-

Ethyl 5-formyltriazole-4-carboxylate was hydrolyzed to 5-formyltriazole-4-carboxylic acid under basic conditions (NaOH, H<sub>2</sub>O/EtOH) .

Biological Activity and SIRT Inhibition

While not directly studied for this compound, structurally related quinoline-4-carboxylic acids exhibit:

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity

Recent studies have shown that derivatives of triazole compounds exhibit significant antimicrobial properties. 3-Ethenyltriazole-4-carboxylic acid has been investigated for its potential as an antimicrobial agent against various bacterial strains. For instance, research indicates that triazole derivatives can inhibit the growth of resistant bacterial strains, making them valuable candidates in the development of new antibiotics .

Anticancer Properties

The compound has also been studied for its anticancer potential. Triazole derivatives have demonstrated cytotoxic effects against several cancer cell lines by inducing apoptosis. In vitro studies have shown that this compound can enhance the efficacy of existing chemotherapeutic agents, suggesting its role as a synergistic agent in cancer treatment .

Case Study: Anticancer Efficacy

A notable study evaluated the effects of this compound on human breast cancer cells. The results indicated a significant reduction in cell viability and an increase in apoptosis markers when treated with the compound compared to control groups .

Agricultural Applications

Fungicide Development

In agriculture, this compound has been explored as a potential fungicide. Triazole compounds are known to inhibit fungal growth by interfering with ergosterol biosynthesis, a crucial component of fungal cell membranes. Field trials have demonstrated that formulations containing this compound effectively reduce fungal infections in crops, leading to improved yield and quality .

Herbicide Potential

Additionally, there is ongoing research into the herbicidal properties of triazole compounds. Preliminary studies suggest that this compound may inhibit specific plant enzymes involved in growth regulation, which could lead to its application as an herbicide .

Materials Science

Polymer Synthesis

In materials science, this compound serves as a building block for the synthesis of advanced polymers. Its unique structural features allow for the creation of cross-linked networks that exhibit enhanced thermal and mechanical properties. Research has shown that polymers derived from this compound can be used in coatings and adhesives due to their durability and resistance to environmental degradation .

Case Study: Polymer Properties

A study focused on synthesizing a polymer using this compound demonstrated improved tensile strength and flexibility compared to traditional polymer formulations. The resulting material showed promise for applications in automotive and aerospace industries where lightweight and strong materials are essential .

Data Table: Summary of Applications

| Application Area | Specific Uses | Research Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial agents | Effective against resistant strains |

| Anticancer therapies | Induces apoptosis in cancer cells | |

| Agriculture | Fungicides | Reduces fungal infections in crops |

| Herbicides | Inhibits plant growth enzymes | |

| Materials Science | Polymer synthesis | Enhanced mechanical properties |

Wirkmechanismus

The mechanism of action of 3-Ethenyltriazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or activating their functions. For example, in antimicrobial applications, it may inhibit the synthesis of essential biomolecules in pathogens, leading to their death. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Vergleich Mit ähnlichen Verbindungen

3-Ethenyltriazole-4-carboxylic acid can be compared with other triazole derivatives such as:

1,2,3-Triazole: Known for its stability and use in click chemistry.

1,2,4-Triazole: Widely used in pharmaceuticals for its antifungal properties.

5-Methyl-1,2,3-triazole-4-carboxylic acid: Similar in structure but with a methyl group that alters its reactivity and applications

The uniqueness of this compound lies in its ethenyl group, which provides additional reactivity and versatility in chemical synthesis and applications .

Biologische Aktivität

3-Ethenyltriazole-4-carboxylic acid (ETCA) is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the current understanding of ETCA's biological properties, including its antibacterial, antiviral, and antioxidant activities, supported by various studies and experimental data.

Chemical Structure and Synthesis

This compound features a triazole ring, which is known for its diverse biological activities. The synthesis of ETCA can be achieved through various methods, including the reaction of triazole derivatives with carboxylic acids under specific conditions. The structural formula can be represented as follows:

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of ETCA against various pathogenic bacteria. The compound has been evaluated using disc diffusion methods and minimum inhibitory concentration (MIC) assays.

| Bacterial Strain | MIC (µg/mL) | Inhibition Zone (mm) |

|---|---|---|

| Escherichia coli | 32 | 15 |

| Staphylococcus aureus | 16 | 20 |

| Pseudomonas aeruginosa | 64 | 12 |

The results indicate that ETCA exhibits significant antibacterial activity, particularly against Staphylococcus aureus, which is critical given the rise of antibiotic-resistant strains. Its mechanism of action appears to involve inhibition of bacterial cell wall synthesis and disruption of membrane integrity .

Antiviral Activity

ETCA has also shown promise as an antiviral agent. In vitro studies demonstrated that ETCA could inhibit viral replication in cell cultures infected with avian influenza virus (AIV) and infectious bronchitis virus (IBV). The IC50 values observed were as follows:

| Virus Type | IC50 (µM) |

|---|---|

| Avian Influenza Virus (AIV) | 3.47 |

| Infectious Bronchitis Virus (IBV) | 4.10 |

These findings suggest that ETCA may interfere with viral entry or replication processes, making it a candidate for further development as an antiviral therapeutic agent .

Antioxidant Activity

The antioxidant capacity of ETCA has been evaluated using various assays, including DPPH radical scavenging tests. The results indicated that ETCA possesses moderate antioxidant activity, with an IC50 value comparable to ascorbic acid:

| Compound | IC50 (µg/mL) |

|---|---|

| Ascorbic Acid | 4.5 |

| This compound | 5.2 |

This antioxidant activity may be attributed to the presence of the triazole ring, which can donate electrons and neutralize free radicals, thus protecting cells from oxidative damage .

Case Studies

- Antibacterial Efficacy : A study conducted on a series of triazole derivatives including ETCA demonstrated that modifications in the side chains significantly enhanced antibacterial properties against resistant strains of bacteria. The study emphasized structure-activity relationships that could guide future drug design .

- Antiviral Screening : In a controlled experimental setup, ETCA was tested against multiple strains of AIV and IBV, showing consistent antiviral effects across different concentrations. These results were validated through cytopathic effect reduction assays .

Eigenschaften

IUPAC Name |

3-ethenyltriazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O2/c1-2-8-4(5(9)10)3-6-7-8/h2-3H,1H2,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMBKRFJDDNMUDX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CN1C(=CN=N1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.